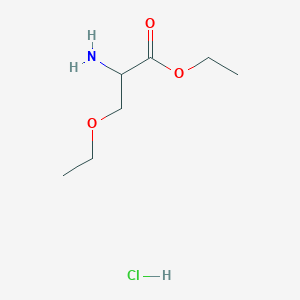

Ethyl 2-amino-3-ethoxypropanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

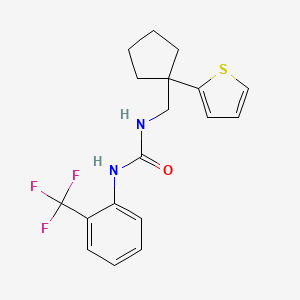

Ethyl 2-amino-3-ethoxypropanoate hydrochloride, also known as ethyl O-ethylserinate hydrochloride, is a chemical compound with the CAS Number: 113576-25-3 . It has a molecular weight of 197.66 .

Molecular Structure Analysis

The InChI code for Ethyl 2-amino-3-ethoxypropanoate hydrochloride is1S/C7H15NO3.ClH/c1-3-10-5-6 (8)7 (9)11-4-2;/h6H,3-5,8H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 2-amino-3-ethoxypropanoate hydrochloride is a powder with a melting point of 112-114 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Chemical Transformations and Reactions

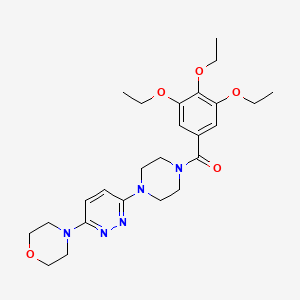

Ethyl 2-amino-3-ethoxypropanoate hydrochloride undergoes various chemical transformations. For instance, it can be transformed into ethyl 2-aminopropenoate with a 3-phenylthio or 3-ethoxy substituent upon treatment with thiophenol or sodium (or lithium) ethoxide in ethanol, respectively. These reactions expand the utility of this compound in synthesizing derivatives with potential applications in material science and drug development (Masa-aki Kakimoto et al., 1982).

Crystal Packing and Molecular Interactions

The study of molecular interactions and crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate revealed rare N⋯π interaction, demonstrating the compound's role in forming specific molecular architectures. Such insights are valuable in the design of new materials with tailored properties (Zhenfeng Zhang et al., 2011).

Synthesis of Heterocyclic Compounds

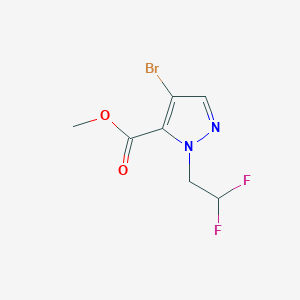

Ethyl 2-amino-3-ethoxypropanoate hydrochloride serves as a precursor in the synthesis of isoxazole and pyrazole ortho-dicarboxylic acid esters, highlighting its significance in synthesizing novel heterocyclic compounds. These compounds have applications in pharmaceuticals and agrochemicals (C. B. Vicentini et al., 2000).

Peptide Synthesis

In peptide synthesis, ethyl 2-amino-3-ethoxypropanoate hydrochloride is instrumental in developing novel polymeric supports for solid-phase peptide synthesis. These supports exhibit excellent swelling properties in a broad range of solvents, making them suitable for synthesizing diverse peptides (M. Kempe & G. Bárány, 1996).

Molecular Docking and Antibacterial Studies

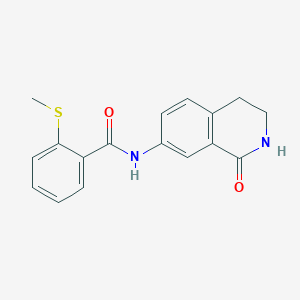

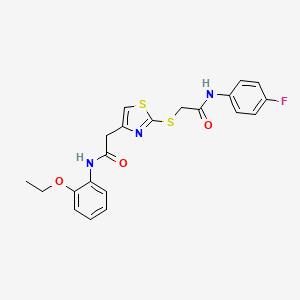

Novel derivatives synthesized from ethyl 2-amino-3-ethoxypropanoate hydrochloride have shown significant antibacterial activity against both gram-negative and gram-positive bacteria. Molecular docking studies provide insights into their mechanisms of action, suggesting their potential in developing new antibacterial agents (R. M. Shakir et al., 2020).

Safety And Hazards

The safety information for Ethyl 2-amino-3-ethoxypropanoate hydrochloride includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

ethyl 2-amino-3-ethoxypropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-3-10-5-6(8)7(9)11-4-2;/h6H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOLNJJJUOQPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)OCC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-ethoxypropanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)

![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)